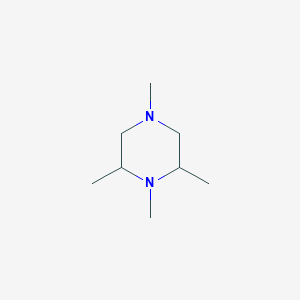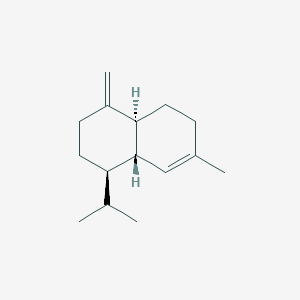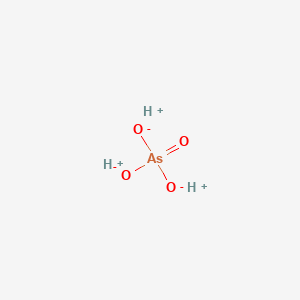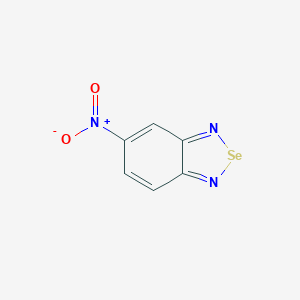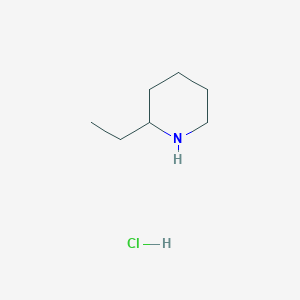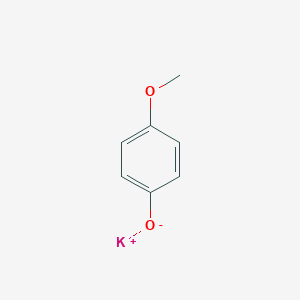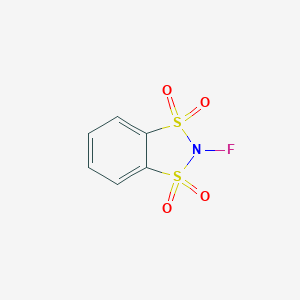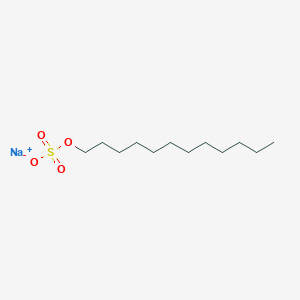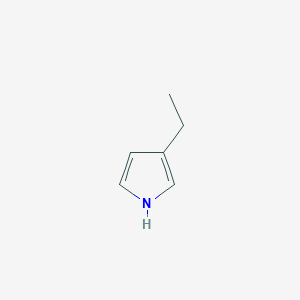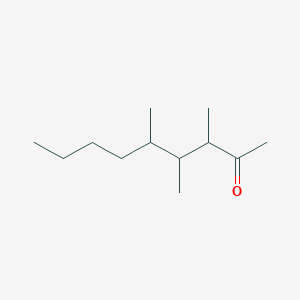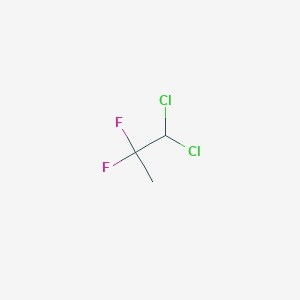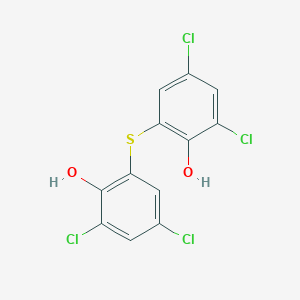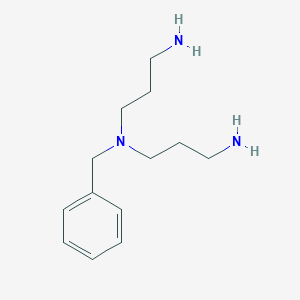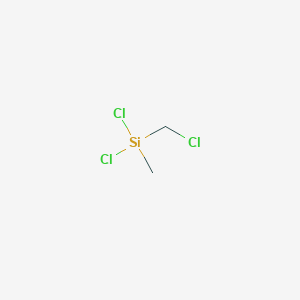
二氯(氯甲基)甲基硅烷
描述
Dichloro(chloromethyl)methylsilane, also known as chloromethyldichloromethylsilane, is an organosilicon compound with the molecular formula C₂H₅Cl₃Si and a molecular weight of 163.51 g/mol . This compound is a clear, colorless to straw-colored liquid that is highly reactive due to the presence of both chloromethyl and dichloromethyl groups attached to the silicon atom .
科学研究应用
Dichloro(chloromethyl)methylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the development of silicone-based medical devices and drug delivery systems.
Industry: Used in the production of silicone polymers and coatings for silicon and glass surfaces.
作用机制
Target of Action
Dichloro(chloromethyl)methylsilane, also known as Chloromethyldichloromethylsilane, is a chemical compound with the formula (ClCH2)Si(CH3)Cl2 . It is primarily used as a building block in the synthesis of silicon-containing intermediates . The primary targets of this compound are the reactants in these synthesis reactions.
Mode of Action
The exact mode of action of Dichloro(chloromethyl)methylsilane is dependent on the specific synthesis reaction it is involved in. Generally, it can react with other compounds to form new silicon-containing intermediates . The specifics of these interactions are highly dependent on the reactants and conditions of the synthesis process.
Biochemical Pathways
Its primary use is in the synthesis of silicon-containing intermediates in the chemical industry .
Pharmacokinetics
It is known to be a volatile compound with a boiling point of 121-122 °c . It is also known to react with water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Dichloro(chloromethyl)methylsilane is the formation of new silicon-containing intermediates . These intermediates can then be used in further synthesis reactions to produce a variety of products.
Action Environment
The action of Dichloro(chloromethyl)methylsilane is highly dependent on the environmental conditions. It is sensitive to moisture, as it reacts with water . Therefore, it must be stored in a dry and tightly closed container . It is also flammable, with a flash point of 35 °C , and should be kept away from heat, sparks, open flames, and hot surfaces . The storage temperature should be between 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(chloromethyl)methylsilane can be synthesized through the reaction of dichlorodimethylsilane with formaldehyde and hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, dichloro(chloromethyl)methylsilane is produced by the direct chlorination of methylchlorosilanes. This process involves the reaction of methylchlorosilanes with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures .
化学反应分析
Types of Reactions
Dichloro(chloromethyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and dichloromethyl groups can be substituted with other functional groups.
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Typically occurs in the presence of moisture or water.
Major Products Formed
Substitution Reactions: Products include substituted silanes with different functional groups.
Hydrolysis: Products include silanols and hydrochloric acid.
相似化合物的比较
Similar Compounds
Dichlorodimethylsilane: Similar in structure but lacks the chloromethyl group.
Chloromethyltrimethylsilane: Contains a chloromethyl group but has three methyl groups instead of two chloromethyl groups.
Trichloromethylsilane: Contains three chlorine atoms attached to the silicon atom.
Uniqueness
Dichloro(chloromethyl)methylsilane is unique due to the presence of both chloromethyl and dichloromethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organosilicon compounds and in various industrial applications.
属性
IUPAC Name |
dichloro-(chloromethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBZWYBCUJLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027411 | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-33-4 | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(chloromethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORO(CHLOROMETHYL)METHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P7N047N2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Chloromethyldichloromethylsilane?
A: Chloromethyldichloromethylsilane, also known as Dichloro(chloromethyl)methylsilane, has the molecular formula CH3Cl3Si. While the provided abstracts do not delve into detailed spectroscopic data, they highlight its use as a precursor in various chemical syntheses. [, , ]
Q2: What are the applications of Chloromethyldichloromethylsilane in material science?
A: Research indicates that Chloromethyldichloromethylsilane serves as a valuable precursor in synthesizing poly(methylsilane-carbosilane), a material explored for its potential use in producing Silicon Carbide (SiC). [] This suggests the compound plays a crucial role in developing advanced ceramic materials.
Q3: How is Chloromethyldichloromethylsilane utilized in organic synthesis?
A: The compound acts as a building block for creating complex molecules. One example is its use in synthesizing Flusilazole, a broad-spectrum fungicide. [] Additionally, it serves as a starting material for synthesizing silacyclophanones, cyclic organosilicon esters derived from ortho-phthalic acids. [, ] This highlights the compound's versatility in constructing diverse organic structures.
Q4: Are there any studies on the conformational properties of Chloromethyldichloromethylsilane?
A: Yes, research has investigated the structure, conformational composition, and torsional potential of Chloromethyldichloromethylsilane using gas-phase electron diffraction combined with ab initio molecular orbital calculations. [] This suggests ongoing efforts to understand the compound's structural flexibility and its implications for reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


